molecular formula C8H11IN2O2 B12356061 7-iodo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

7-iodo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

Cat. No.: B12356061
M. Wt: 294.09 g/mol
InChI Key: DBEBFBPFMKDSRO-UHFFFAOYSA-N
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Description

7-iodo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes an iodine atom at the 7th position and a hexahydroquinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-iodo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione typically involves the iodination of a pre-formed hexahydroquinazoline derivative. One common method includes the reaction of 4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-iodo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction Reactions: Reduction can lead to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 7-azido-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione, while oxidation with potassium permanganate could produce 7-iodoquinazoline-2,4-dione.

Scientific Research Applications

7-iodo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-iodo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as kinases or proteases, or as a modulator of receptors involved in cell signaling pathways. The iodine atom can enhance the compound’s binding affinity to its target, leading to increased potency and selectivity .

Comparison with Similar Compounds

Similar Compounds

    4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.

    7-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione: Similar structure but with a chlorine atom instead of iodine, leading to variations in its chemical and biological properties.

    7-bromo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione:

Uniqueness

The presence of the iodine atom in 7-iodo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione imparts unique properties such as increased molecular weight, altered electronic distribution, and enhanced binding affinity to certain biological targets. These characteristics make it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C8H11IN2O2

Molecular Weight

294.09 g/mol

IUPAC Name

7-iodo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C8H11IN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h4-6H,1-3H2,(H2,10,11,12,13)

InChI Key

DBEBFBPFMKDSRO-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1I)NC(=O)NC2=O

Origin of Product

United States

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